![molecular formula C23H14F3N3O B2642361 (Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline CAS No. 313668-90-5](/img/structure/B2642361.png)

(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

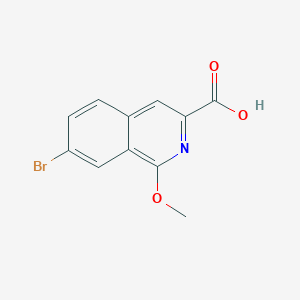

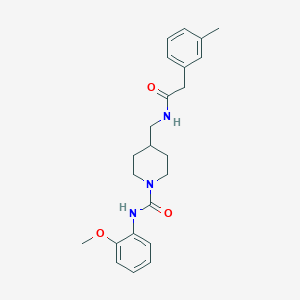

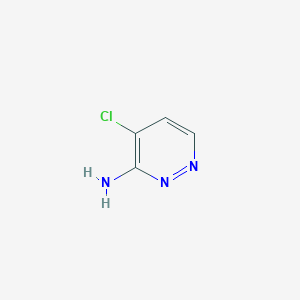

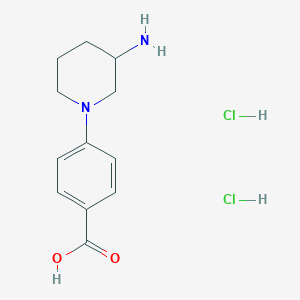

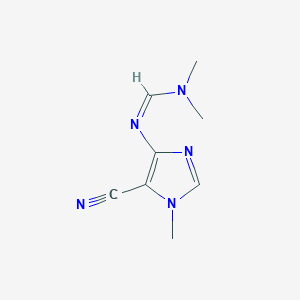

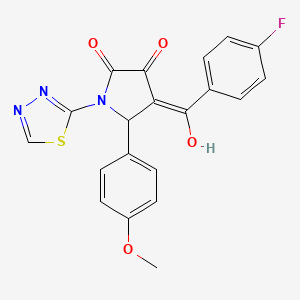

“(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-ylidene)-4-(trifluoromethyl)aniline” is a complex organic compound. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . Benzimidazole derivatives have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a benzimidazole nucleus, which is an important pharmacophore in drug discovery and a good bioisostere of naturally occurring nucleotides . The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling blue shift in the photoluminescent emission .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical and biological properties . They are known to react readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary. For instance, 1,3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

Research on derivatives of chromene and imidazole, such as in the study by García et al. (2016), focuses on the synthesis of compounds with promising nonlinear optical properties. These properties are crucial for applications in optical switching, waveguides, and nonlinear contrast phases. The incorporation of specific groups, like triazacyclopentafluorene in the coumarin molecules, significantly enhances their nonlinear response, indicating the potential of similarly structured compounds in optical materials (García et al., 2016).

Catalysis

Compounds containing benzimidazole motifs, such as those studied by Dahnum et al. (2019), show potential as catalysts in chemical transformations. For example, Zeolitic Imidazole Frameworks (ZIFs) with benzimidazole have been demonstrated to be effective in the methoxycarbonylation of aniline, producing precursors for isocyanates. This suggests that compounds with benzimidazole and related structures could serve as catalysts in organic synthesis and CO2 fixation processes (Dahnum et al., 2019).

Polymerisation Catalysts

Benzimidazole derivatives also play a role in polymerisation reactions. Attandoh et al. (2014) investigated ZnII and CuII complexes with benzimidazole ligands for their efficacy in catalyzing the polymerization of ϵ-caprolactone. Such studies hint at the potential use of related compounds in the development of polymers with specific properties, showcasing the versatility of benzimidazole-containing compounds in material science (Attandoh et al., 2014).

Fluorescent Chemosensors

The integration of benzimidazole with other functional groups, as shown in the work of Shree et al. (2019), leads to the development of efficient chemosensors. These chemosensors exhibit high sensitivity and selectivity towards specific metal ions, such as aluminum ions in this case, which is critical for environmental monitoring and biomedical applications. The design and mechanism of these chemosensors provide insight into how similar compounds could be tailored for detecting a wide range of ions (Shree et al., 2019).

Luminescent Materials

The synthesis and study of metal complexes with benzimidazole ligands, as explored by Wu et al. (2015), reveal their potent antioxidant activities and luminescent properties. Such complexes are not only interesting from a biochemical perspective but also hold promise for applications in bioimaging and as materials for optoelectronic devices. The diverse functionalities of these complexes underscore the broad applicability of compounds with similar structural features in scientific research (Wu et al., 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-[4-(trifluoromethyl)phenyl]chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3N3O/c24-23(25,26)15-9-11-16(12-10-15)27-22-17(13-14-5-1-4-8-20(14)30-22)21-28-18-6-2-3-7-19(18)29-21/h1-13H,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYKAHYOWCYSHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B2642285.png)

![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)

![ethyl 4-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2642288.png)

![2-bromo-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-methyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole](/img/structure/B2642296.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)

![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)